molecular formula C20H46O5Si2 B8204593 Bis-TBDMS-PEG5

Bis-TBDMS-PEG5

Cat. No.: B8204593
M. Wt: 422.7 g/mol
InChI Key: HCVRHLFCHWFKFG-UHFFFAOYSA-N
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Description

Bis-TBDMS-PEG5 is a polyethylene glycol (PEG)-based compound functionalized with two tert-butyldimethylsilyl (TBDMS) protecting groups. Its structure consists of a PEG5 backbone (five ethylene glycol units) terminated with TBDMS groups, which confer enhanced stability and hydrophobicity compared to unmodified PEGs. This compound is primarily utilized in organic synthesis, drug delivery systems, and bioconjugation, where temporary protection of hydroxyl groups or controlled solubility is required. The TBDMS groups are selectively removable under mild acidic conditions, making this compound valuable in multi-step synthetic pathways .

Properties

IUPAC Name

tert-butyl-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H46O5Si2/c1-19(2,3)26(7,8)24-17-15-22-13-11-21-12-14-23-16-18-25-27(9,10)20(4,5)6/h11-18H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVRHLFCHWFKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46O5Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Silylation Procedure

The following protocol, adapted from peptide and polymer synthesis methodologies, outlines the most widely used approach:

  • Reagents :

    • PEG5 (1.0 equiv, MW: 238.3 g/mol)

    • TBDMS-Cl (2.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure :

    • Dissolve PEG5 (2.38 g, 10 mmol) in 50 mL anhydrous THF under nitrogen.

    • Add imidazole (1.7 g, 25 mmol) and stir for 10 minutes.

    • Slowly add TBDMS-Cl (3.36 g, 22 mmol) dropwise.

    • Reflux at 65°C for 12–24 hours.

    • Quench with ice water, extract with DCM (3 × 30 mL), dry over Na2SO4, and concentrate.

    • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

  • Yield : 85–92%.

Alternative Catalytic Methods

Recent advancements in silylation chemistry have introduced microwave-assisted synthesis and phase-transfer catalysis to improve efficiency:

MethodConditionsTimeYieldReference
Microwave100°C, 300 W, DMF, TBAB catalyst30 min88%
Phase-transferNaOH (aq)/TBAB, CH2Cl2, RT2 h79%

Note : TBAB = Tetrabutylammonium bromide; RT = Room temperature.

Critical Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

SolventDielectric Constant (ε)Reaction TimeYield
THF7.512 h92%
DCM8.918 h78%
DMF36.76 h85%

Polar aprotic solvents like THF and DMF enhance nucleophilicity of the alkoxide intermediate, accelerating silylation.

Stoichiometric Considerations

A 10% excess of TBDMS-Cl (2.2 equiv) ensures complete conversion of both hydroxyl groups, minimizing mono-silylated byproducts. Sub-stoichiometric ratios (<2.0 equiv) result in ≤60% bis-silylation.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography effectively removes unreacted PEG5 and mono-TBDMS intermediates. A typical elution profile shows:

  • Rf Values :

    • This compound: 0.45 (hexane:ethyl acetate = 4:1)

    • Mono-TBDMS-PEG5: 0.32

    • PEG5: 0.05

Spectroscopic Analysis

  • 1H NMR (CDCl3) :

    • δ 3.55–3.70 (m, 20H, PEG backbone)

    • δ 0.88 (s, 18H, t-Bu)

    • δ 0.06 (s, 12H, Si-CH3).

  • FT-IR :

    • 1250 cm⁻¹ (Si-C stretching)

    • 1100 cm⁻¹ (C-O-C ether)

Applications in Bioconjugation

This compound serves as a protected intermediate in the synthesis of:

  • NHS-Activated PEGs : After deprotection, the hydroxyls are converted to N-hydroxysuccinimide esters for protein conjugation.

  • Solid-Phase Supports : Used in oligonucleotide synthesis to functionalize controlled-pore glass (CPG).

  • Prodrugs : TBDMS groups enhance lipid solubility for transmembrane delivery .

Chemical Reactions Analysis

Types of Reactions

Bis-TBDMS-PEG5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while reduction can yield simpler silanes .

Scientific Research Applications

Chemistry

In chemistry, Bis-TBDMS-PEG5 is used as a protecting group for alcohols and amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology

In biological research, this compound is used in the synthesis of biocompatible materials and drug delivery systems. Its ability to form stable bonds with biological molecules makes it valuable in the development of novel therapeutics .

Medicine

In medicine, it is used in the formulation of pharmaceuticals, particularly in the stabilization of active ingredients and enhancement of drug solubility .

Industry

Industrially, it is used in the production of specialty polymers, coatings, and adhesives. Its unique chemical properties contribute to the durability and performance of these materials .

Mechanism of Action

The mechanism of action of Bis-TBDMS-PEG5 involves its ability to form stable silicon-oxygen bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable under various conditions. The molecular targets and pathways involved include interactions with hydroxyl and amino groups, leading to the formation of stable silyl ethers and amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis-TBDMS-PEG5 belongs to a class of TBDMS-functionalized PEG derivatives. Below is a detailed comparison with structurally or functionally related compounds, supported by data from product catalogs, research articles, and chemical databases.

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₂₈H₆₂O₇Si₂* ~600–650 (estimated) Two TBDMS termini Protecting groups in organic synthesis, hydrophobic linkers in drug delivery
TBDMS-PEG4-Acid C₁₉H₃₈O₈Si 336.50 TBDMS, carboxylic acid terminus Bioconjugation (e.g., NHS/EDC coupling with amines)
TBDMS-PEG6-Alcohol C₁₈H₄₀O₇Si 396.60 TBDMS, hydroxyl terminus Hydroxyl protection in oligonucleotide synthesis
Azido-PEG1-NHS Ester C₁₀H₁₅N₅O₅ 307.20 Azide, NHS ester terminus Click chemistry for biomolecule labeling

*Estimated based on PEG5 backbone and TBDMS group contributions.

Q & A

Q. What are the standard synthetic protocols for Bis-TBDMS-PEG5, and how can reaction efficiency be optimized?

this compound is typically synthesized via silylation of PEG5 diol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. Optimization involves adjusting molar ratios (e.g., 2.2 equivalents of TBDMS-Cl per hydroxyl group) and reaction time (12–24 hours under anhydrous conditions). Monitoring progress via thin-layer chromatography (TLC) or 1H^{1}\text{H} NMR for disappearance of hydroxyl proton signals (~1.5 ppm) is critical. Solvent choice (e.g., dichloromethane or DMF) and temperature (25–40°C) also influence yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H^{1}\text{H} NMR : Confirms TBDMS group integration (singlet at ~0.1 ppm for Si-(CH3_3)2_2) and PEG backbone signals (multiplet at ~3.6 ppm).
  • 13C^{13}\text{C} NMR : Validates silyl ether formation (quaternary carbons at ~25 ppm for TBDMS).
  • FT-IR : Absence of broad O-H stretch (~3200–3600 cm1^{-1}) confirms protection.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical mass (e.g., [M+Na]+^+ for C24_{24}H54_{54}O5_5Si2_2Na: calc. 517.32) .

Q. How can researchers mitigate hydrolysis of this compound during aqueous-phase reactions?

Use aprotic solvents (e.g., THF, acetonitrile) and avoid acidic/basic conditions. Stability tests via 1H^{1}\text{H} NMR in deuterated water over 24 hours can quantify hydrolysis rates. Adding scavengers like 2,6-lutidine or maintaining pH 6–7 minimizes deprotection .

Advanced Research Questions

Q. How should experimental designs address conflicting literature reports on this compound’s thermal stability?

  • Controlled Replication : Reproduce prior studies with identical conditions (e.g., heating at 60°C in DMF for 8 hours) and track degradation via HPLC.
  • Variable Isolation : Systematically test factors like solvent polarity, trace water content, or oxygen exposure.
  • Statistical Validation : Apply ANOVA to compare stability across conditions, ensuring n3n \geq 3 replicates. Contradictions often arise from unaccounted variables (e.g., residual catalysts) .

Q. What advanced analytical methods resolve ambiguities in this compound’s purity profile?

  • 2D NMR (HSQC/HMBC) : Assigns overlapping PEG and silyl signals.
  • HPLC-MS with Charged Aerosol Detection (CAD) : Quantifies trace impurities without UV chromophores.
  • Differential Scanning Calorimetry (DSC) : Detects polymorphic changes affecting reactivity. Cross-referencing with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How can researchers design kinetic studies to evaluate this compound’s reactivity in multi-step syntheses?

  • Pseudo-First-Order Conditions : Use excess nucleophile (e.g., Grignard reagents) and track silyl ether consumption via 29Si^{29}\text{Si} NMR.
  • Arrhenius Analysis : Measure rate constants (kk) at 3–4 temperatures to calculate activation energy (EaE_a).
  • Computational Modeling : DFT simulations (e.g., Gaussian) predict steric effects of TBDMS on transition states. Validate with experimental kk values .

Q. What statistical approaches are suitable for analyzing contradictory data on this compound’s solubility in polar solvents?

  • Meta-Analysis : Aggregate solubility data (e.g., logP values) from published studies and apply random-effects models to identify outliers.
  • Principal Component Analysis (PCA) : Correlate solvent properties (dielectric constant, H-bonding capacity) with solubility trends.
  • Error-Source Tracing : Use Grubbs’ test to detect experimental outliers, then reassess methodologies (e.g., saturation concentration vs. cloud-point measurements) .

Methodological Considerations

Q. How to ensure reproducibility in this compound-based protocols?

  • Detailed SOPs : Specify solvent batch (e.g., HPLC-grade DCM), drying methods (e.g., 3Å molecular sieves), and equipment calibration.
  • Open Data : Share raw NMR/HPLC files in repositories like Zenodo for peer validation.
  • Collaborative Trials : Engage independent labs to replicate key findings .

Q. What ethical and safety guidelines apply to this compound research?

  • Waste Management : Silyl ethers require neutralization with ethanol/water before disposal.
  • Ventilation : Use fume hoods during synthesis (TBDMS-Cl releases HCl gas).
  • Data Integrity : Disclose all failed experiments in publications to avoid bias .

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